A Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl Chloride: Synthesis, Characterization, and Application
A Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl Chloride: Synthesis, Characterization, and Application
Abstract: This technical guide provides an in-depth analysis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A core focus is the comprehensive, step-by-step synthesis protocol, beginning with its carboxylic acid precursor, and an exploration of the mechanistic principles guiding the choice of reagents. Furthermore, this guide outlines the expected spectroscopic signatures for structural verification and discusses the compound's reactivity and potential applications as a versatile building block. Safety protocols for handling this corrosive and moisture-sensitive acyl chloride are also rigorously detailed to ensure safe laboratory practice.
Chemical Identity and Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is 2-(2,3-dimethylphenoxy)propanoyl chloride . Its structure consists of a propanoyl chloride core where the alpha-carbon is substituted with a 2,3-dimethylphenoxy group. This arrangement introduces a chiral center at the alpha-carbon, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
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Molecular Formula: C₁₁H₁₃ClO₂
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Molecular Weight: 212.68 g/mol
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CAS Number: While a specific CAS number for this exact isomer is not widely indexed, related structures are cataloged, highlighting its role as a synthetic intermediate. For example, the analogous 2-(3,4-dimethylphenoxy)propanoyl chloride is documented.[1]
Physicochemical Properties
Quantitative physical data for 2-(2,3-dimethylphenoxy)propanoyl chloride is not extensively published. However, its properties can be inferred from its functional groups and comparison to similar acyl chlorides like propanoyl chloride and pivaloyl chloride.
| Property | Estimated Value / Characteristic | Rationale / Comparison |
| Appearance | Colorless to pale yellow liquid | Typical for acyl chlorides.[2] Fuming in moist air is expected due to hydrolysis. |
| Odor | Pungent, acrid | Characteristic of acyl chlorides which readily hydrolyze to HCl and the parent carboxylic acid.[2] |
| Boiling Point | > 200 °C (with potential decomposition) | Significantly higher than propanoyl chloride (80 °C) due to increased molecular weight and aromatic ring.[3] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Reacts violently with protic solvents like water and alcohols. |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride moiety is a powerful electrophile susceptible to nucleophilic attack.[4][5] |
Synthesis and Purification
The most direct and common synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride involves the chlorination of its parent carboxylic acid, 2-(2,3-dimethylphenoxy)propanoic acid. This two-step approach is a robust and scalable method for laboratory preparations.
Retrosynthetic Analysis and Strategy
The synthesis strategy begins by disconnecting the acyl chloride to its parent carboxylic acid. The carboxylic acid can be formed via a Williamson ether synthesis, a reliable method for constructing aryl ethers.
Caption: Retrosynthetic pathway for the target acyl chloride.
Step 1: Synthesis of 2-(2,3-dimethylphenoxy)propanoic Acid (Precursor)
This protocol utilizes a Williamson ether synthesis followed by saponification.
Materials:
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2,3-Dimethylphenol
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Ethyl 2-bromopropanoate
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Sodium Hydroxide (NaOH)
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Methanol (MeOH)
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Water (H₂O)
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Hydrochloric Acid (HCl), concentrated
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Ethyl Acetate
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Brine
Protocol:
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Ether Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone. Stir the suspension vigorously.
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Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
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Heat the reaction to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
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Concentrate the filtrate under reduced pressure to yield the crude ester, ethyl 2-(2,3-dimethylphenoxy)propanoate.
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Saponification: Dissolve the crude ester in a mixture of methanol and water. Add NaOH (2.0-3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.[6]
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After cooling, remove the methanol via rotary evaporation. Dilute the aqueous residue with water.
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Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
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Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.
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Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-(2,3-dimethylphenoxy)propanoic acid, typically as a white solid.
Step 2: Conversion to 2-(2,3-dimethylphenoxy)propanoyl Chloride
Expertise & Experience: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred over agents like oxalyl chloride or phosphorus pentachloride in many laboratory settings.[7][8] The primary reason is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This simplifies purification, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion.[9]
Materials:
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2-(2,3-dimethylphenoxy)propanoic acid
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Thionyl chloride (SOCl₂)
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Toluene or Dichloromethane (DCM), anhydrous
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A catalytic amount of N,N-Dimethylformamide (DMF)
Protocol:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq) in anhydrous toluene or DCM.
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Add a single drop of DMF as a catalyst. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species.
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Cool the solution in an ice bath (0 °C).
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Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise via a syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C for DCM or 80 °C for toluene) for 2-3 hours.
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Trustworthiness (Self-Validation): The reaction can be monitored using IR spectroscopy. An aliquot can be taken, the solvent evaporated, and the IR spectrum recorded. The reaction is complete upon the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹).
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Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude oil or solid is the desired 2-(2,3-dimethylphenoxy)propanoyl chloride, which is often used in the next synthetic step without further purification due to its high reactivity.
Spectroscopic Characterization
For structural confirmation, the following spectroscopic data are expected.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| IR (Infrared) | C=O stretch (acyl chloride) | ~1800 cm⁻¹ (strong, sharp) |
| C-O-C stretch (aryl ether) | ~1250-1200 cm⁻¹ | |
| ¹H NMR | Aromatic protons (Ar-H) | δ 7.0-6.7 ppm (multiplet, 3H) |
| Methine proton (-CH-) | δ 4.8-5.0 ppm (quartet) | |
| Propanoyl methyl (-CH₃) | δ 1.7-1.9 ppm (doublet) | |
| Aryl methyls (Ar-CH₃) | δ 2.2-2.3 ppm (two singlets, 6H total) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 172-175 ppm |
| Aromatic carbons (Ar-C) | δ 155-110 ppm | |
| Methine carbon (-CH-) | δ 75-80 ppm | |
| Propanoyl methyl (-CH₃) | δ 18-22 ppm | |
| Aryl methyls (Ar-CH₃) | δ 15-20 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 212/214 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment | [M-Cl]⁺ at m/z = 177 (loss of chlorine) |
Chemical Reactivity and Synthetic Utility
The high electrophilicity of the carbonyl carbon makes 2-(2,3-dimethylphenoxy)propanoyl chloride a valuable intermediate for introducing the 2-(2,3-dimethylphenoxy)propanoyl moiety into other molecules via nucleophilic acyl substitution.
Caption: Key reactions of the title acyl chloride.
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Application in Drug Development: Acyl chlorides are fundamental reagents for creating amide and ester linkages, which are ubiquitous in pharmaceuticals. This specific compound can be used to synthesize libraries of derivatives for screening purposes. The phenoxypropionic acid scaffold itself is a known pharmacophore in certain classes of drugs. Prodrug strategies often involve creating ester or amide linkages to improve a drug candidate's properties, such as solubility or bioavailability, making reactive intermediates like this one highly valuable.[10]
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Intermediate for Bioactive Molecules: This compound serves as a building block for more complex molecules that may target specific biological pathways. For instance, similar structures are investigated for applications in agrochemicals or as inhibitors in enzymatic pathways.[11] The ability to easily form amide bonds allows for its conjugation to peptides or other amine-containing biomolecules.[12]
Safety and Handling
Acyl chlorides demand stringent safety precautions due to their inherent reactivity and hazardous nature.[5]
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Hazard Identification:
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Recommended Handling Procedures:
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Ventilation: All manipulations must be performed in a certified chemical fume hood.[13][14]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[4][15]
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Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
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Storage and Disposal:
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents.[5]
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Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal. Do not use water.
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Disposal: Waste should be treated as hazardous. Slowly and cautiously quench small amounts of excess reagent by adding it to a stirred, cold solution of sodium bicarbonate or another suitable base.
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Conclusion
2-(2,3-dimethylphenoxy)propanoyl chloride is a highly useful yet hazardous chemical intermediate. Its value lies in its ability to serve as a potent electrophile for the synthesis of complex esters and amides, making it a key tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis from readily available precursors, combined with rigorous adherence to safety protocols, enables its effective and safe application in the laboratory.
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